2,3,4,5,6-Pentafluorobenzeneboronic acid
Overview
Description
2,3,4,5,6-Pentafluorobenzeneboronic acid is a useful research compound. Its molecular formula is C6H2BF5O2 and its molecular weight is 211.88 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Pentafluorophenylboronic acid, also known as 2,3,4,5,6-Pentafluorobenzenboronic acid, is a key intermediate in the pharmaceutical and fine chemical industries . It can react with halogenated aromatic compounds, halogenated alkanes, and unsaturated alkanes to form C-C and C-N bonds .
Mode of Action
The compound’s mode of action is primarily through its ability to participate in various coupling reactions. It is used as a reactant for the preparation of phenylboronic catechol esters, biaryls via palladium-catalyzed homocoupling reaction, and quaternary a,a-heterodiaryl carboxylic esters via rhodium-catalyzed cross-coupling .
Biochemical Pathways
The biochemical pathways affected by Pentafluorophenylboronic acid are primarily those involving C-C and C-N bond formation. These reactions are crucial in the synthesis of various organic compounds .
Result of Action
The result of Pentafluorophenylboronic acid’s action is the formation of new organic compounds through C-C and C-N bond formation. This makes it a valuable tool in the synthesis of a wide range of compounds in the pharmaceutical and fine chemical industries .
Action Environment
The action of Pentafluorophenylboronic acid is influenced by various environmental factors. For instance, the temperature and the presence of other reactants can significantly affect the outcome of the reactions it participates in . It’s also worth noting that Pentafluorophenylboronic acid is sensitive to moisture , which means it must be stored under specific conditions to maintain its stability and efficacy.
Biochemical Analysis
Biochemical Properties
Pentafluorophenylboronic acid is utilized in the palladium-catalyzed Suzuki reaction to synthesize several cross-coupled aromatic compounds . This reaction is used to synthesize receptor antagonists or enzyme inhibitors . The extreme electronegativity of fluorine substituent induces a strong withdrawing inductive effect, making fluorine a σ-electron acceptor, whereas the electron-donating resonance effect of its lone-pair electrons allows the fluorine atom to be considered as a π-electron donor as well .
Molecular Mechanism
It is known to participate in the palladium-catalyzed Suzuki reaction
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BF5O2/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10/h13-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VASOMTXTRMYSKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C(=C1F)F)F)F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BF5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379743 | |
Record name | (Pentafluorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00379743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.88 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1582-24-7 | |
Record name | (Pentafluorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00379743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,4,5,6-Pentafluorobenzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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